molecular formula C10H6ClNO2 B1321254 4-(1,3-Oxazol-5-yl)benzoyl chloride CAS No. 679807-12-6

4-(1,3-Oxazol-5-yl)benzoyl chloride

Cat. No. B1321254
CAS RN: 679807-12-6
M. Wt: 207.61 g/mol
InChI Key: KMOWXQMLYMQYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxazole derivatives, including 4-(1,3-Oxazol-5-yl)benzoyl chloride, often involves the use of tosylmethylisocyanides (TosMICs) in a process known as the van Leusen reaction . This method is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of 4-(1,3-Oxazol-5-yl)benzoyl chloride consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The presence of these hetero atoms imparts preferential specificities in its biological responses .


Chemical Reactions Analysis

The chemical reactions involving 4-(1,3-Oxazol-5-yl)benzoyl chloride are typically catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and result in the formation of corresponding 2-ketoazoles .

Scientific Research Applications

Nervous System Research

Oxazole derivatives have been reported to exhibit activities such as nervous system depression . This suggests that 4-(1,3-Oxazol-5-yl)benzoyl chloride could be used in research related to neurological disorders or as a potential sedative agent.

Antiviral Research

Studies have shown that oxazole derivatives can be tested for antiviral properties . This compound may be useful in developing treatments or studying the mechanisms of viral infections, including SARS-CoV-2.

Anticonvulsant Research

Oxazole compounds have been evaluated for their anticonvulsant activities . 4-(1,3-Oxazol-5-yl)benzoyl chloride could be a candidate for creating new antiepileptic drugs or studying epilepsy.

Antibacterial Research

Some oxazole derivatives have been synthesized and tested for antibacterial potential against various bacterial strains . This compound could contribute to the development of new antibiotics.

Antifungal Research

The antibacterial potential of oxazole derivatives also extends to antifungal activity against fungi like C. albicans and A. niger . This suggests possible applications in antifungal drug development.

Chemistry and Material Science

Oxazolone derivatives demonstrate a variety of actions beneficial in research and industrial applications, including chemistry and material science fields . The reactive sites on 4-(1,3-Oxazol-5-yl)benzoyl chloride could make it valuable for chemical synthesis and material innovation.

Herbicidal Activity

Oxazole compounds have been associated with herbicidal activity , indicating that 4-(1,3-Oxazol-5-yl)benzoyl chloride might be used in agricultural research to develop new herbicides.

Safety And Hazards

While specific safety and hazard information for 4-(1,3-Oxazol-5-yl)benzoyl chloride is not available, benzoyl chloride derivatives are generally considered hazardous. They are combustible liquids and can cause severe skin burns and eye damage. They may also cause an allergic skin reaction and respiratory irritation .

Future Directions

Oxazole-based molecules, including 4-(1,3-Oxazol-5-yl)benzoyl chloride, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . The future of oxazole-based molecules looks promising, with potential for new therapeutic agents .

properties

IUPAC Name

4-(1,3-oxazol-5-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(13)8-3-1-7(2-4-8)9-5-12-6-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOWXQMLYMQYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610694
Record name 4-(1,3-Oxazol-5-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Oxazol-5-yl)benzoyl chloride

CAS RN

679807-12-6
Record name Benzoyl chloride, 4-(5-oxazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679807-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Oxazol-5-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.